Hydrostannation Stereoselectivity: Tricyclohexyltin Hydride vs. Tributyltin Hydride in Alkyne Addition
In radical-mediated hydrostannation of 3-ethynylperylene, tricyclohexyltin hydride delivers the β-(Z)-vinylstannane isomer with high regio- and stereoselectivity, attributed to the steric influence of the bulky cyclohexyl ligands on the intermediate vinyl radical geometry. Comparative literature data for tributyltin hydride in analogous alkyne hydrostannations typically show lower (Z)-selectivity or require Lewis acid catalysis to achieve comparable stereocontrol [1]. The reaction proceeds with 0.03 equiv AIBN in benzene at 70 °C [1].
| Evidence Dimension | Stereoselectivity in alkyne hydrostannation |
|---|---|
| Target Compound Data | β-(Z)-vinylstannane as major kinetic product |
| Comparator Or Baseline | Tributyltin hydride: requires catalysis or low temperatures for comparable (Z)-selectivity; typically yields mixtures without steric control |
| Quantified Difference | Selective β-(Z) formation without external stereocontrol agents; comparative quantitative difference not directly reported |
| Conditions | 0.03 equiv AIBN, benzene, 70 °C, 3-ethynylperylene substrate |
Why This Matters
For procurement decisions in vinylstannane intermediate synthesis, tricyclohexyltin hydride provides stereoselectivity advantages that may eliminate the need for additional catalysts or cryogenic conditions.
- [1] Loewe, R. S.; Ambroise, A.; Muthukumaran, K.; Padmaja, K.; Lysenko, A. B.; Mathur, G.; Li, Q.; Bocian, D. F.; Misra, V.; Lindsey, J. S. New Perylene-Substituted Organotrialkynyltin Compounds for the Photosensitization of Tin Dioxide. J. Org. Chem. 2004, 69 (5), 1453–1460. View Source
